molecular formula C11H17NO B13038310 (R)-(2-(1-Aminobutyl)phenyl)methanol

(R)-(2-(1-Aminobutyl)phenyl)methanol

Cat. No.: B13038310
M. Wt: 179.26 g/mol
InChI Key: SEQXHGREEQIGEJ-LLVKDONJSA-N
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Description

(R)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound featuring a phenyl ring substituted with a hydroxymethyl group at the 2-position and a 1-aminobutyl side chain in the (R)-configuration. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The stereochemistry of the aminobutyl group and the hydroxymethyl substituent imparts distinct physicochemical and biological properties, making it relevant in pharmaceutical research, particularly in drug intermediate synthesis and enantioselective catalysis.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-[(1R)-1-aminobutyl]phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1

InChI Key

SEQXHGREEQIGEJ-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1CO)N

Canonical SMILES

CCCC(C1=CC=CC=C1CO)N

Origin of Product

United States

Preparation Methods

Oxime Formation from Hydroxy Ketone Precursor

A common starting material is 1-phenyl-1-hydroxy-2-propanone or a structurally related hydroxy ketone. The preparation involves:

  • Reacting the hydroxy ketone with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base such as sodium acetate or sodium hydroxide.
  • The reaction is performed in a biphasic system with an organic solvent (diethyl ether, di-n-butyl ether, toluene, or 1,2-dimethoxyethane) and water.
  • Temperature control is critical, typically maintained between 0°C and 30°C for optimal oxime formation.
  • The oxime intermediate is isolated by solvent extraction, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.

Table 1: Oxime Formation Conditions

Parameter Typical Range / Choice
Hydroxylamine salt Hydroxylamine hydrochloride
Base Sodium acetate trihydrate, sodium hydroxide
Organic solvent Di-n-butyl ether, toluene, diethyl ether
Temperature 0°C to 30°C
Reaction time 1 to 2 hours

Catalytic Reduction to Amino Alcohol

  • The oxime is subjected to catalytic hydrogenation or reduction using a nickel-aluminum catalyst mixture.
  • Reaction temperature is initially kept between -20°C and +10°C to control the exotherm.
  • The temperature is allowed to rise naturally to 60–100°C during the reaction, facilitating conversion to the amino alcohol.
  • The crude product contains the desired (R)-amino alcohol along with diastereomeric impurities.
  • Isolation involves removal of catalyst sludge and extraction with solvents such as toluene or diethyl ether.

Diastereomeric Purification and Resolution

  • The crude amino alcohol mixture is purified by treatment with an organic acid in aqueous or alcoholic media (methanol, ethanol, isopropanol, or mixtures).
  • The organic acid salt is then decomposed using bases like sodium hydroxide or sodium bicarbonate.
  • Final extraction with organic solvents (toluene, benzene, di-n-butyl ether) recovers the pure (R)-amino alcohol.
  • Chromatographic methods (e.g., reversed-phase HPLC with C-18 column) are employed for enantiomeric purity assessment and separation.

Alternative Synthetic Routes

From (R)-Tolterodine Derivatives (Related Amino Alcohols)

  • (R)-Tolterodine and its derivatives can be converted into related chiral amino alcohols by allylation, oxidation, and reduction steps.
  • For example, reduction of (R)-4-(allyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid or benzaldehyde with lithium aluminum hydride yields the corresponding (R)-hydroxymethyl derivatives.
  • This method involves multi-step synthesis but provides access to structurally related chiral amino alcohols with high stereochemical control.

Summary Table of Preparation Steps

Step Reagents / Conditions Outcome
Oxime formation Hydroxylamine salt, base, organic solvent, 0–30°C 1-phenyl-1-hydroxy-2-propanone oxime
Catalytic reduction Ni-Al catalyst, -20°C to 100°C Crude (R)-amino alcohol mixture
Purification & resolution Organic acid treatment, base decomposition, solvent extraction Pure (R)-(2-(1-Aminobutyl)phenyl)methanol
Alternative synthesis Allylation, oxidation, LiAlH4 reduction Related chiral amino alcohol derivatives

Research Findings and Optimization Notes

  • The molar ratio of hydroxylamine salt to base must be optimized to ensure complete neutralization of acidic components, improving oxime yield.
  • Temperature control during oxime formation and catalytic reduction is crucial to prevent side reactions and maximize stereoselectivity.
  • Organic solvent choice affects solubility and phase separation efficiency; ethers and toluene are preferred.
  • The catalytic reduction step benefits from controlled exotherm management to avoid catalyst deactivation.
  • Diastereomeric impurities can be effectively removed by selective crystallization or acid-base extraction techniques.
  • Analytical methods such as reversed-phase HPLC with UV detection at 210 nm provide reliable enantiomeric resolution and purity assessment.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminobutyl)phenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-(2-(1-Aminobutyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .

Medicine

It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in various chemical processes and manufacturing applications .

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between (R)-(2-(1-Aminobutyl)phenyl)methanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position/Chain Key Applications/Properties
(R)-(2-(1-Aminobutyl)phenyl)methanol C₁₁H₁₇NO 179.26 g/mol 2-hydroxymethyl, (R)-1-aminobutyl Pharmaceutical intermediates
2-Aminobutanol C₄H₁₁NO 89.14 g/mol Terminal amino, short-chain (C4) Reference standard in purity testing (e.g., Ethambutol HCl)
Levalbuterol Related Compound F C₂₀H₂₇NO₃ 329.44 g/mol 4-benzyloxy, 3-hydroxymethyl, tert-butylamino Pharmaceutical secondary standard
(2-Aminophenyl)methanol C₇H₉NO 123.15 g/mol 2-amino, hydroxymethyl Biochemical reagent in life sciences
Key Observations:

Chain Length and Substituents: The aminobutyl chain in (R)-(2-(1-Aminobutyl)phenyl)methanol provides greater lipophilicity compared to the shorter-chain 2-aminobutanol (C4 vs. C4 but with terminal amino group). This enhances membrane permeability, a critical factor in drug delivery. Levalbuterol Related Compound F contains a bulky tert-butylamino group and benzyloxy substituents, which increase steric hindrance and reduce solubility compared to the target compound.

Stereochemical Considerations: The (R)-configuration of the aminobutyl group in the target compound contrasts with simpler achiral analogs like (2-Aminophenyl)methanol, emphasizing its role in enantioselective synthesis.

Applications: While (R)-(2-(1-Aminobutyl)phenyl)methanol is used in drug intermediate synthesis, Levalbuterol Related Compound F serves as a certified pharmaceutical standard due to its complex structure. 2-Aminobutanol is critical in chromatographic purity tests for Ethambutol HCl, highlighting its utility in quality control.

Chromatographic and Analytical Behavior

  • Ethambutol HCl Purity Testing: Thin-layer chromatography (TLC) methods for 2-aminobutanol (a related impurity) involve mobile phases with ethyl acetate, acetic acid, and hydrochloric acid, resolving compounds based on polarity. The longer aminobutyl chain in the target compound would likely alter its retention factor (Rf) compared to 2-aminobutanol.
  • Levalbuterol Standards: The benzenedimethanol structure in Levalbuterol Related Compound F necessitates advanced analytical techniques (e.g., HPLC-MS) for quantification, unlike the simpler TLC methods applicable to 2-aminobutanol.

Physicochemical Properties

  • Solubility: The hydroxymethyl group in (R)-(2-(1-Aminobutyl)phenyl)methanol enhances water solubility compared to non-polar analogs like benzenedimethanol derivatives.
  • Hydrogen Bonding: Both (2-Aminophenyl)methanol and the target compound exhibit O–H and N–H hydrogen bonding, but the aminobutyl chain introduces additional van der Waals interactions, affecting crystal packing (as seen in pyridinium salts with layered structures).

Biological Activity

(R)-(2-(1-Aminobutyl)phenyl)methanol is a chiral organic compound with significant biological activity, making it a candidate for therapeutic applications. This compound features a phenyl group, an amino group, and a hydroxymethyl group, with a molecular formula of C12H17NC_{12}H_{17}N and a molecular weight of approximately 193.28 g/mol. Its stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological properties.

The biological activity of (R)-(2-(1-Aminobutyl)phenyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand that modulates receptor activity, which can influence various metabolic pathways. Preliminary studies suggest potential neuroprotective and anti-inflammatory effects, indicating its role in regulating signaling pathways associated with these conditions.

Structure-Activity Relationship

The unique structure of (R)-(2-(1-Aminobutyl)phenyl)methanol allows for selective interactions with biological targets. The amino group facilitates hydrogen bonding with active sites on proteins, potentially modulating enzyme activity. This interaction can lead to significant changes in cellular signaling and metabolic processes.

Comparative Analysis

To better understand the biological significance of (R)-(2-(1-Aminobutyl)phenyl)methanol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity
(S)-(2-(1-Aminopentyl)phenyl)methanolC12H19NOHigh
(R)-(2-(1-Aminohexyl)phenyl)methanolC13H23NOModerate
(4-(Aminomethyl)phenyl)methanolC8H11NOHigh
(3-(Aminomethyl)phenyl)methanol hydrochlorideC9H12ClNModerate

This table highlights how variations in the amino chain length and functional groups can influence the biological activity of similar compounds.

Case Studies and Research Findings

Research has focused on the pharmacological effects of (R)-(2-(1-Aminobutyl)phenyl)methanol. For instance:

  • Neuroprotective Studies : Initial studies indicated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Synthesis and Applications

The synthesis of (R)-(2-(1-Aminobutyl)phenyl)methanol typically involves methods such as asymmetric synthesis or chiral resolution techniques. Due to its biological properties, this compound is being explored for various applications, including:

  • Drug Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.
  • Research Tool : Used in studies investigating receptor-ligand interactions and metabolic pathways.

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